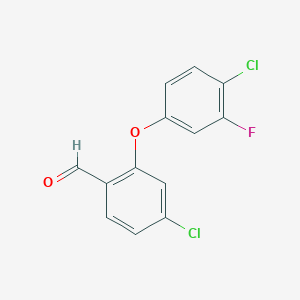
4-Chloro-2-(4-chloro-3-fluorophénoxy)benzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H7Cl2FO2 It is a derivative of benzaldehyde, featuring both chloro and fluoro substituents on its aromatic rings
Applications De Recherche Scientifique
4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
Mode of Action
It’s known that halogen-substituted benzaldehydes can participate in various chemical reactions, such as nucleophilic aromatic substitution .
Biochemical Pathways
Halogen-substituted benzaldehydes like this compound are often used in the synthesis of other complex molecules, suggesting they may interact with various biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde typically involves the reaction of 4-chloro-3-fluorophenol with 4-chlorobenzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aldehyde group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-Chloro-2-(4-chloro-3-fluorophenoxy)benzoic acid.
Reduction: 4-Chloro-2-(4-chloro-3-fluorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-fluorobenzaldehyde: Similar structure but lacks the additional chloro substituent on the phenoxy ring.
4-Chloro-3-fluorophenol: Contains a hydroxyl group instead of the aldehyde group.
2-Chloro-4-fluorobenzaldehyde: Differently substituted benzaldehyde with similar reactivity.
Uniqueness
4-Chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde is unique due to the presence of both chloro and fluoro substituents on its aromatic rings, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as an intermediate in the synthesis of complex molecules and its utility in various applications .
Propriétés
IUPAC Name |
4-chloro-2-(4-chloro-3-fluorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-11(15)12(16)6-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGPHZTXKQXMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Cl)C=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2534009.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534010.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B2534016.png)
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)

![N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2534020.png)

![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)




![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2534029.png)
